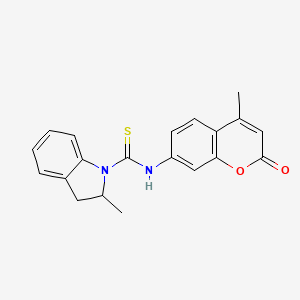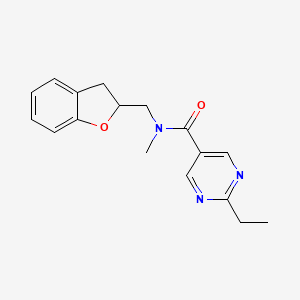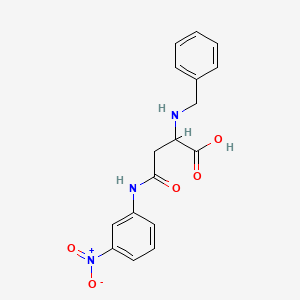
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide
Overview
Description
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in various scientific research applications. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, which plays a crucial role in the regulation of the tumor suppressor protein p53. MI-2 has been found to have potential therapeutic applications in cancer treatment and is currently being studied extensively in the field of oncology.
Mechanism of Action
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide works by binding to the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide stabilizes the p53 protein, leading to its activation and subsequent induction of apoptosis in cancer cells. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been found to have several biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the anti-apoptotic Bcl-2 protein. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms.
Advantages and Limitations for Lab Experiments
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of the MDM2-p53 interaction, which makes it an ideal tool for studying the p53 pathway in cancer cells. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has also been found to have low toxicity in normal cells, making it a safe compound for in vivo studies. However, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. One future direction is to study the efficacy of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide in combination with other chemotherapeutic agents. Another direction is to investigate the role of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide in other cancer types, such as leukemia and lymphoma. Additionally, the development of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide analogs with improved solubility and stability can enhance its efficacy in cancer treatment.
Scientific Research Applications
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-9-19(23)24-18-11-15(7-8-16(12)18)21-20(25)22-13(2)10-14-5-3-4-6-17(14)22/h3-9,11,13H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALCUWUGFJPORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4131762.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4131766.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4131771.png)
![3-cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4131778.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4131783.png)
![1-(diphenylmethyl)-4-[(2-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4131784.png)


![ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4131811.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4131821.png)
![N-[4-(diethylamino)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4131829.png)

![N-(2-chlorophenyl)-4-oxo-4-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)butanamide](/img/structure/B4131849.png)
![N-(2-furylmethyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4131855.png)